![molecular formula C12H10F3N3O B1404639 1-(1-{[3-(トリフルオロメチル)フェニル]メチル}-1H-1,2,3-トリアゾール-4-イル)エタン-1-オン CAS No. 1443291-23-3](/img/structure/B1404639.png)
1-(1-{[3-(トリフルオロメチル)フェニル]メチル}-1H-1,2,3-トリアゾール-4-イル)エタン-1-オン
説明
1-(1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)ethan-1-one is a useful research compound. Its molecular formula is C12H10F3N3O and its molecular weight is 269.22 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)ethan-1-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗菌剤
この化合物のトリアゾールコアは、その抗菌特性で知られています。 この化合物は、耐性菌株やその他の病原菌を標的とする新しい抗菌剤の開発に利用できます .
抗がん研究
この化合物を含むトリアゾール誘導体は、抗がん療法における可能性について研究されています。 これらは、特定のがん細胞株に干渉するように設計でき、標的とするがん治療のための経路を提供します .
生物活性調節
トリアゾールの構造モチーフは、しばしば生物活性を調節するように設計された分子に組み込まれています。 この化合物は、さまざまな生化学経路に影響を与えるために使用でき、潜在的に新しい治療薬の開発につながります .
化学合成中間体
この化合物は、より複雑な化学物質の合成の中間体として役立ちます。 その反応部位は、有機合成における貴重な構成要素となり、さまざまな用途を持つさまざまな最終産物につながります .
細胞毒性研究
トリアゾール成分により、この化合物は、新しい薬剤候補の有効性と安全性を評価するための細胞毒性研究に役立ちます。 これは、潜在的な医薬品の治療指数を決定するのに役立ちます .
診断剤の開発
この化合物のユニークな構造により、特定のタンパク質またはDNA配列に結合できる診断剤を作成できます。これにより、病気の検出と診断が容易になります .
酵素阻害
研究者は、この化合物を用いて酵素阻害を研究できます。これは、疾患メカニズムの理解と、さまざまな健康状態に関連する酵素活性を制御できる薬剤の開発に不可欠です .
材料科学への応用
作用機序
Target of Action
Triazole derivatives have been known to interact with a variety of biological targets
Mode of Action
It is known that triazole compounds often form hydrogen bonds and hydrophobic interactions with their targets . The specific interactions of this compound would depend on its target.
Biochemical Pathways
Triazole compounds are known to interact with a variety of biochemical pathways depending on their targets
Pharmacokinetics
The compound has a predicted boiling point of 3837±520 °C, a predicted density of 135±01 g/cm3, and a predicted pKa of 1308±020 . These properties may influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
Triazole compounds are known to have a variety of effects depending on their targets
生化学分析
Biochemical Properties
1-(1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)ethan-1-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with cytochrome P450 enzymes, particularly the heme moiety, through its nitrogen atoms in the triazole ring. This interaction can lead to the inhibition of enzyme activity, affecting the metabolism of other substrates. Additionally, the phenyl moiety of the compound can engage in hydrophobic interactions with the active sites of proteins, further influencing their function .
Cellular Effects
The effects of 1-(1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)ethan-1-one on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. By modulating this pathway, the compound can affect gene expression and cellular metabolism, leading to changes in cell proliferation, differentiation, and apoptosis. Studies have demonstrated that 1-(1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)ethan-1-one can induce cytotoxic effects in cancer cell lines, making it a potential candidate for anticancer therapies .
Molecular Mechanism
At the molecular level, 1-(1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)ethan-1-one exerts its effects through several mechanisms. The compound binds to the active sites of enzymes, particularly cytochrome P450, through its triazole ring, leading to enzyme inhibition. This binding interaction can result in the accumulation of substrates that are normally metabolized by these enzymes. Additionally, the compound can form hydrogen bonds with amino acid residues in the active sites of proteins, further stabilizing its interaction and enhancing its inhibitory effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)ethan-1-one have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods. Long-term exposure to the compound can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity. In vitro studies have shown that prolonged treatment with 1-(1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)ethan-1-one can result in sustained inhibition of enzyme activity and persistent changes in cellular metabolism .
Dosage Effects in Animal Models
The effects of 1-(1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)ethan-1-one vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, the compound can induce toxic effects, including hepatotoxicity and nephrotoxicity. Studies have identified threshold doses beyond which the compound’s adverse effects become pronounced, highlighting the importance of dose optimization in therapeutic applications .
Metabolic Pathways
1-(1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)ethan-1-one is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites. These metabolic processes can influence the compound’s bioavailability and efficacy, as well as its potential for drug-drug interactions. The interaction with cytochrome P450 enzymes also affects the metabolic flux and levels of other metabolites in the body .
Transport and Distribution
The transport and distribution of 1-(1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)ethan-1-one within cells and tissues are facilitated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein, which can influence its intracellular concentration and localization. Additionally, binding proteins in the plasma can affect the compound’s distribution and accumulation in various tissues, impacting its overall pharmacokinetics and pharmacodynamics .
Subcellular Localization
The subcellular localization of 1-(1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)ethan-1-one is critical for its activity and function. The compound can localize to specific cellular compartments, such as the endoplasmic reticulum and mitochondria, where it can interact with target enzymes and proteins. Targeting signals and post-translational modifications can direct the compound to these compartments, enhancing its efficacy and specificity. The localization of the compound within these organelles can also influence its ability to modulate cellular processes and exert its biochemical effects .
特性
IUPAC Name |
1-[1-[[3-(trifluoromethyl)phenyl]methyl]triazol-4-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3O/c1-8(19)11-7-18(17-16-11)6-9-3-2-4-10(5-9)12(13,14)15/h2-5,7H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTOOQHNUJFCZNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(N=N1)CC2=CC(=CC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran]-5-carboxylic acid](/img/structure/B1404556.png)
![Spiro[2.5]octane-5-carboxylic acid](/img/structure/B1404560.png)

![Tert-butyl 2-(iodomethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1404563.png)
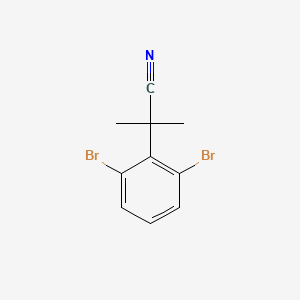
![2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B1404567.png)
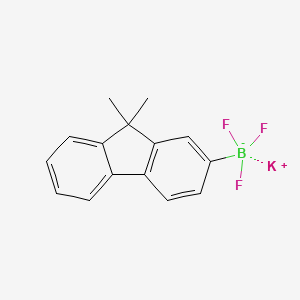

![2-(3-Methylphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B1404572.png)
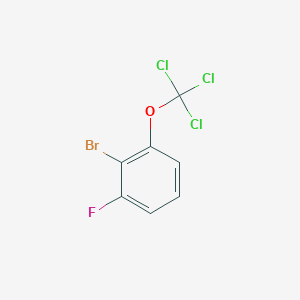
![1-Bromo-2-[chloro(difluoro)-methoxy]-3-fluoro-benzene](/img/structure/B1404575.png)
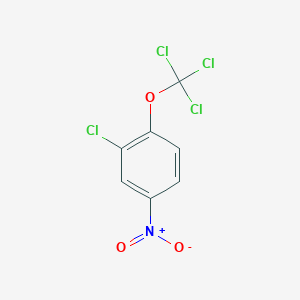
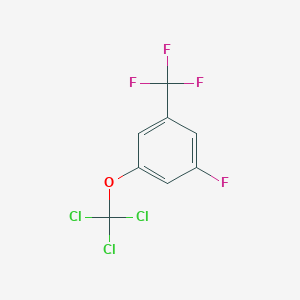
![2-Chloro-1-[chloro(difluoro)-methoxy]-3-fluoro-benzene](/img/structure/B1404579.png)
